molecular formula C28H27F2N3O3 B2968515 3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897612-70-3

3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

カタログ番号: B2968515
CAS番号: 897612-70-3
分子量: 491.539
InChIキー: MORCBXLLHGRHHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a structural analog of novel Dipeptidyl Peptidase-IV (DPP-4) inhibitors. DPP-4 is a well-established target for the management of type 2 diabetes, as its inhibition increases the secretion of insulin by preventing the degradation of incretin hormones [https://pubmed.ncbi.nlm.nih.gov/16390356/]. The structure of this compound, featuring a piperazine core and fluorophenyl groups, is characteristic of molecules designed for high-affinity receptor binding and optimized pharmacokinetic properties. Its primary research value lies in its utility as a key intermediate or a novel chemical entity for the development and screening of next-generation antidiabetic therapeutics. Furthermore, research into DPP-4 inhibitors has expanded into potential applications in oncology and immunology, given the enzyme's role in T-cell activation and chemokine regulation [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5846672/]. This makes the compound a valuable tool for investigating these non-classical pathways. Researchers utilize this pyridinone derivative in structure-activity relationship (SAR) studies to elucidate the critical pharmacophores necessary for DPP-4 inhibition and to explore its selectivity profile against other serine proteases. Its mechanism of action is hypothesized to involve a competitive, reversible inhibition of the DPP-4 enzyme active site, thereby modulating its physiological functions. This reagent is intended for in vitro biochemical assays and cell-based studies to further characterize its efficacy and mechanistic pathways.

特性

IUPAC Name

3-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F2N3O3/c1-19-17-25(34)26(28(35)33(19)18-24-3-2-16-36-24)27(20-4-6-21(29)7-5-20)32-14-12-31(13-15-32)23-10-8-22(30)9-11-23/h2-11,16-17,27,34H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORCBXLLHGRHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C28H28F2N2O2C_{28}H_{28}F_2N_2O_2 with a molecular weight of approximately 458.53 g/mol. The structure features a piperazine ring, which is known for enhancing the pharmacological profile of various compounds, particularly in neuropharmacology.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results in inhibiting tumor growth through various mechanisms, including:

  • DNA Interaction : Many piperazine derivatives interact with DNA, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Certain analogs have been shown to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .

Neuropharmacological Effects

Compounds containing piperazine rings are often investigated for their effects on the central nervous system. The presence of the fluorophenyl group may enhance the binding affinity to neurotransmitter receptors, potentially leading to:

  • Antidepressant Activity : Similar compounds have been reported to exhibit antidepressant-like effects in animal models, likely due to modulation of serotonin and norepinephrine levels .
  • Anxiolytic Properties : Some studies suggest that derivatives can reduce anxiety-like behaviors in rodent models, indicating a potential for treating anxiety disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The following table summarizes key findings related to SAR:

Structural FeatureEffect on Activity
Piperazine RingEnhances binding to neurotransmitter receptors and increases anticancer activity
Fluorophenyl SubstituentsImproves lipophilicity and bioavailability, enhancing therapeutic effects
Hydroxy GroupContributes to increased solubility and potential interactions with biological targets

Case Studies

  • In Vitro Studies : A study demonstrated that similar compounds showed IC50 values less than 10 µM against various cancer cell lines, indicating potent cytotoxicity .
  • Animal Model Trials : In vivo studies using rodent models have illustrated significant reductions in tumor size following treatment with structurally similar piperazine derivatives, supporting the potential use of this compound in cancer therapy .

類似化合物との比較

Comparison with Similar Compounds

Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Compound Name / ID Key Substituents Biological Activity Key Findings References
Target Compound: 3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-... 4-Fluorophenyl, 4-(4-fluorophenyl)piperazin-1-yl, furan-2-ylmethyl Hypothesized: Serotonin modulation, kinase inhibition Structural analogy to SSRIs (e.g., ) and eIF4A3 inhibitors (e.g., ); furan may influence solubility.
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-... (CAS 897612-52-1) 3-Fluorophenyl, 4-methylpiperazin-1-yl, furan-2-ylmethyl Not reported Structural isomer of target compound; differences in fluorophenyl position may affect receptor selectivity.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives Piperazin-1-yl-phenyl, variable R groups Serotonin reuptake inhibition (SSRI) IC50 values < 100 nM for 5-HT reuptake inhibition; piperazine critical for binding.
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives (e.g., 1o, 1q) Piperazine-carbonyl, trifluoromethyl, or aryl groups eIF4A3 inhibition 1q: IC50 = 0.14 μM, low P-gp efflux (efflux ratio 0.8), improved PK profiles vs. earlier analogs.
5,6-Diarylated pyridin-2(1H)-ones (e.g., 18b) Diaryl substituents at positions 5 and 6 PDE10A antagonism 18b: IC50 = 1.6 nM, >6000-fold selectivity over other PDEs; poor pharmacokinetics.
6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-ones (e.g., 4p, 4q) Trifluoromethyl, heptafluoropropyl, furan-2-yl Analgesic activity Moderate to high acute toxicity (LD50 50-200 mg/kg); 4q showed 65% pain inhibition in mice.

Key Observations:

Piperazine Substitutions: Piperazine-containing derivatives (e.g., ) often target central nervous system (CNS) receptors or enzymes due to their ability to cross the blood-brain barrier. The target compound’s bis(4-fluorophenyl)piperazine group may enhance binding affinity compared to mono-substituted analogs .

Fluorophenyl Groups :

  • Fluorine atoms enhance metabolic stability and lipophilicity. The 4-fluorophenyl group in the target compound may offer superior target engagement compared to 3-fluorophenyl analogs () due to steric and electronic effects .

Furan-2-ylmethyl Group :

  • The furan moiety could influence solubility and metabolic stability. In , furan-containing derivatives (e.g., 4q) demonstrated moderate analgesic activity but higher toxicity, suggesting a trade-off between efficacy and safety .

Biological Activity Trends: Pyridin-2(1H)-ones with bulky substituents (e.g., diaryl groups in ) show high target potency but poor pharmacokinetics. The target compound’s balance of polar (hydroxy, piperazine) and nonpolar (fluorophenyl, methyl) groups may mitigate this issue .

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be improved?

The compound can be synthesized via multi-step routes involving condensation, alkylation, and cyclization reactions. For example, method C (yielding 23%) and method D (36%) involve furan-2-ylmethyl incorporation and fluorophenyl-piperazine coupling . To improve yields:

  • Optimize stoichiometry of fluorophenyl-piperazine intermediates.
  • Use catalysts (e.g., Pd-based) for cross-coupling steps.
  • Monitor reaction progress via TLC/HPLC under inert conditions.

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure?

  • 1H/13C NMR : Assign peaks for the furan-2-ylmethyl group (δ 6.2–7.4 ppm for protons; δ 110–150 ppm for carbons) and the 4-hydroxy-6-methylpyridin-2(1H)-one moiety (δ 2.4 ppm for methyl; δ 160–170 ppm for carbonyl) .
  • 19F NMR : Identify fluorine environments in the 4-fluorophenyl groups (δ -115 to -120 ppm) .
  • IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.

Q. What experimental designs are suitable for preliminary pharmacological screening (e.g., analgesic activity)?

Use randomized block designs with split-split plots to account for variables like dose, administration route, and animal strain (e.g., Sprague-Dawley rats).

  • Thermal nociception assays : Employ hot-plate tests with GraphPad Prism for statistical analysis (ANOVA, post-hoc Tukey) .
  • Include positive controls (e.g., morphine) and vehicle groups.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Data collection : Use high-resolution (≤1.0 Å) data from synchrotron sources.
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on disordered fluorophenyl/piperazine groups. Use ORTEP-3 for visualizing anisotropic displacement parameters .
  • Validation : Check using R-factors (<5%) and electron density maps for hydrogen bonding (e.g., 4-hydroxy to pyridinone oxygen) .

Q. What computational methods analyze the conformational flexibility of the piperazine ring?

  • Puckering coordinates : Apply Cremer-Pople parameters to quantify ring distortion (e.g., Q = 0.5–0.7 Å for chair-boat transitions) .
  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess energy barriers between conformers .

Q. How should environmental fate studies be designed to assess the compound’s stability?

  • Hydrolysis/photolysis : Use OECD Guideline 111 (aqueous stability at pH 4–9, 25–50°C).
  • Biotic degradation : Employ soil microcosms with LC-MS/MS quantification .
  • QSAR models : Predict bioaccumulation using logP (estimated >3.0) and molecular weight (>500 g/mol) .

Q. How can contradictory pharmacological data (e.g., efficacy vs. toxicity) be reconciled?

  • Dose-response curves : Identify therapeutic windows using Hill slopes and EC50/LC50 ratios.
  • Mechanistic studies : Perform kinase profiling or CYP450 inhibition assays to clarify off-target effects .
  • Meta-analysis : Compare results across models (e.g., murine vs. human cell lines) with precision bands to quantify variability .

Methodological Tables

Q. Table 1. Key Spectroscopic Parameters

TechniqueCritical AssignmentsReference
1H NMRFuran-2-ylmethyl (δ 6.2–7.4 ppm)
19F NMR4-Fluorophenyl (δ -115 ppm)
IRHydroxyl stretch (3250 cm⁻¹)

Q. Table 2. Crystallographic Refinement Workflow

StepSoftware/ToolParameters
Data IntegrationSHELXSRint < 0.05
RefinementSHELXLR1 < 0.05, wR2 < 0.12
VisualizationORTEP-3Anisotropic displacement ellipsoids

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。